N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide
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Overview
Description
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide is a chemical compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their structure, which often exhibit a range of biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide typically involves the following steps:
Formation of 7-chloro-4-methyl-1,3-benzothiazol-2-ylamine: This intermediate can be synthesized through the reaction of 7-chloro-4-methyl-2-amino-benzothiazole with appropriate reagents.
Coupling with 2-methoxybenzoyl chloride: The intermediate is then reacted with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at different positions on the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. It can be used to investigate the biological activity of benzothiazole derivatives.
Medicine: In the medical field, this compound has been explored for its antimicrobial and anticancer properties. Its derivatives are being studied for their efficacy in treating various diseases.
Industry: In industry, this compound is used in the development of new materials and pharmaceuticals. Its unique chemical properties make it suitable for applications in drug design and material science.
Mechanism of Action
The mechanism by which N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the inhibition or activation of biological pathways. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
4-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
2-amino-6-methylbenzothiazole
N-(4-methyl-1,3-benzothiazol-2-yl)acetamide
Uniqueness: N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide stands out due to its specific substitution pattern and the presence of the methoxy group, which can influence its chemical and biological properties. This uniqueness allows it to be used in applications where other benzothiazole derivatives may not be as effective.
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c1-9-7-8-11(17)14-13(9)18-16(22-14)19-15(20)10-5-3-4-6-12(10)21-2/h3-8H,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJLFZQILLNDAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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